molecular formula C14H20N4 B11781926 2,4-Dicyclopropyl-6-(piperazin-1-yl)pyrimidine

2,4-Dicyclopropyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B11781926
M. Wt: 244.34 g/mol
InChI Key: ULLGTRXHLVLOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dicyclopropyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl groups at positions 2 and 4, and a piperazine ring at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dicyclopropyl-6-(piperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dicyclopropylpyrimidine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dicyclopropyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups onto the piperazine ring .

Scientific Research Applications

2,4-Dicyclopropyl-6-(piperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dicyclopropyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor or modulator of certain enzymes or receptors. The piperazine ring can interact with biological macromolecules, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dicyclopropyl-6-(piperazin-1-yl)pyrimidine is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

2,4-dicyclopropyl-6-piperazin-1-ylpyrimidine

InChI

InChI=1S/C14H20N4/c1-2-10(1)12-9-13(18-7-5-15-6-8-18)17-14(16-12)11-3-4-11/h9-11,15H,1-8H2

InChI Key

ULLGTRXHLVLOQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC(=N2)C3CC3)N4CCNCC4

Origin of Product

United States

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